Pilocarpic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

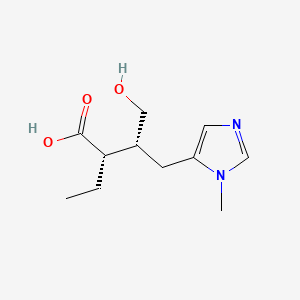

(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRPDGADPABWOY-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28406-15-7 | |

| Record name | Pilocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028406157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PILOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978XN1E1ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pilocarpic acid chemical structure and properties

Pilocarpic acid is a significant derivative and the primary hydrolysis product of pilocarpine (B147212), a naturally occurring alkaloid used in the treatment of glaucoma and xerostomia.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

This compound is systematically known as (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid.[3] Its structure features a butanoic acid backbone with an ethyl group, a hydroxymethyl group, and a methylimidazolyl group attached.

Key Identifiers:

-

IUPAC Name: (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid[3]

-

SMILES: CC--INVALID-LINK--CO">C@@HC(=O)O[3]

-

InChI Key: WJRPDGADPABWOY-WPRPVWTQSA-N[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 226.27 g/mol | [3] |

| Exact Mass | 226.13174244 Da | [3] |

| Solubility | Soluble in water. | [6] |

Experimental Protocols

While direct large-scale synthesis of this compound is not commonly detailed, the synthesis of its parent compound, pilocarpine, and its ester prodrugs are well-documented. This compound is readily formed by the hydrolysis of pilocarpine, a lactone, particularly under alkaline conditions.[1]

A general approach to synthesizing pilocarpine, which can then be hydrolyzed to this compound, starts from furan-2-carboxylic acid.[2][7]

Synthesis of (±)-Pilocarpine from Furan-2-Carboxylic Acid: [2]

-

Photooxidation of Furan-2-carboxylic acid: A solution of furan-2-carboxylic acid is irradiated with a high-pressure mercury lamp in the presence of a sensitizer (B1316253) (e.g., Bengal rosa) while oxygen is bubbled through the mixture at room temperature for 8 hours.[2] The solvent is then evaporated, and the crude product, 5-hydroxy-2(5H)-furanone, is purified by chromatography.[2]

-

Esterification: The resulting dehydro-homopilopic acid is refluxed with thionyl chloride for 3 hours to form the acid chloride. After removing excess thionyl chloride, n-hexanol is added, and the mixture is refluxed for 16 hours to yield the dehydro-homopilopic acid hexyl ester.[2]

-

Reduction and Imidazole (B134444) Formation: The ester is then subjected to a series of reduction and cyclization steps to form the imidazole ring and the complete pilocarpine structure.[2][7]

Several analytical methods have been developed for the sensitive and specific determination of this compound in biological matrices and pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Principle: This method separates this compound from its isomers and parent compound based on their differential partitioning between a stationary phase and a mobile phase.

-

Stationary Phase: Spherisorb-CN bonded phase column.[8]

-

Mobile Phase: An aqueous solution of triethylamine (B128534) (0.1%, v/v) at pH 2.5.[8]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Principle: This highly sensitive and selective method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

-

Sample Preparation: Ultrafiltration for plasma samples and dilution for urine samples.[10]

-

Chromatography: Reversed-phase liquid chromatography.[10]

-

Detection: Tandem mass spectrometry, allowing for low ng/mL concentrations to be determined.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: This method involves the derivatization of this compound to a more volatile compound, followed by separation and detection.

-

Sample Preparation: Selective extraction from protein-free plasma using two different solid-phase extraction (SPE) cartridges.[11]

-

Derivatization: After extraction, this compound is lactonized back to pilocarpine with trifluoroacetic acid, and then acylated using heptafluorobutyric anhydride (B1165640) (HFBA).[11]

-

Detection: The trifluoroacetylated derivatives are monitored using mass spectrometry, with a limit of quantification (LOQ) of 1 ng/ml.[11]

Below is a diagram illustrating the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Signaling Pathways

This compound itself is generally considered pharmacologically less active than its parent compound, pilocarpine.[12] The biological effects of pilocarpine are primarily mediated through its action as a non-selective muscarinic acetylcholine (B1216132) receptor agonist, with a preference for the M3 subtype.[13][14] The signaling pathways activated by pilocarpine are crucial for understanding its therapeutic effects and potential side effects.

Pilocarpine-Induced Signaling in Salivary Glands: Pilocarpine stimulates muscarinic receptors in salivary glands, leading to increased saliva secretion. This process involves the activation of multiple intracellular signaling cascades.

-

M1 and M4 Receptor Activation: Pilocarpine activates M1 and M4 muscarinic acetylcholine receptor (mAChR) subtypes.[15]

-

Downstream Signaling: This activation leads to an increase in intracellular Ca²⁺ concentration and elevated cAMP levels. These second messengers, in turn, stimulate cyclooxygenase (COX), protein kinase C (PKC), and nitric oxide synthase (NOS), promoting mucin exocytosis.[15]

-

Gene Expression: Pilocarpine also enhances the expression of Ctgf and Sgk1 genes by activating Src-mediated Mitogen-Activated Protein Kinase (MAPK) activity.[16]

The following diagram illustrates the signaling pathway of pilocarpine in rat submandibular glands.

Caption: Pilocarpine signaling pathway in salivary glands.

Pilocarpine-Induced Signaling in Ciliary Muscle: In the eye, pilocarpine's therapeutic effect in glaucoma is due to its action on the ciliary muscle, leading to increased aqueous humor outflow.

-

M1 and M3 Receptor Activation: In porcine ciliary muscle, pilocarpine activates M1 and M3 muscarinic receptors.[17]

-

PLC-NOS-COX Pathway: This activation stimulates calcium-dependent phospholipase C (PLC), nitric oxide synthase (NOS), and cyclooxygenase (COX) signaling pathways, resulting in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[17]

The signaling pathway of pilocarpine in the porcine ciliary muscle is depicted below.

Caption: Pilocarpine signaling pathway in ciliary muscle.

References

- 1. This compound | 28406-15-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H18N2O3 | CID 182186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 28406-15-7 [chemicalbook.com]

- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. mdpi.com [mdpi.com]

- 8. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of pilocarpine, isopilocarpine, this compound and isothis compound in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of this compound in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]

- 14. Pilocarpine - Wikipedia [en.wikipedia.org]

- 15. Signaling pathways involved in pilocarpine-induced mucin secretion in rat submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular signaling pathways involved in the regulation of gene expression by pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Pilocarpic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pilocarpic acid, the hydrolytic product of the muscarinic agonist pilocarpine (B147212), exists as four distinct stereoisomers due to the presence of two chiral centers in its molecular structure. While pilocarpine is a well-characterized and clinically significant compound, its open-lactone counterpart, this compound, and its various stereoisomeric forms are primarily of interest in the context of pilocarpine's stability, degradation pathways, and impurity profiling. This technical guide provides a comprehensive overview of the stereochemistry, formation, separation, and reported biological activity of the this compound stereoisomers, intended to serve as a resource for researchers in pharmacology and drug development.

Stereochemistry and Nomenclature of this compound Stereoisomers

This compound possesses two chiral centers at the C2 and C3 positions of the butanoic acid backbone. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These are diastereomers of each other.

The stereochemical relationship between these isomers is intrinsically linked to the stereochemistry of pilocarpine and its epimer, isopilocarpine. Pilocarpine is the (3S,4R)-lactone, and its hydrolysis leads to this compound, which is (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid. Isopilocarpine, the (3R,4R)-lactone, hydrolyzes to form isothis compound, which is (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid.[1][2]

The four stereoisomers of this compound are:

-

(2S,3R)-pilocarpic acid: The hydrolysis product of (+)-pilocarpine.

-

(2R,3S)-pilocarpic acid: The enantiomer of (2S,3R)-pilocarpic acid and the hydrolysis product of (-)-pilocarpine.

-

(2R,3R)-isothis compound: The hydrolysis product of (+)-isopilocarpine.

-

(2S,3S)-isothis compound: The enantiomer of (2R,3R)-isothis compound and the hydrolysis product of (-)-isopilocarpine.

Formation of this compound Stereoisomers

The primary route to the formation of this compound stereoisomers is through the hydrolysis of the lactone ring in pilocarpine and its epimer, isopilocarpine. This reaction is reversible and is influenced by pH and temperature.[3]

-

Hydrolysis: The lactone ring of pilocarpine is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the corresponding carboxylate, this compound.

-

Epimerization: Pilocarpine can undergo epimerization at the C3 position to form isopilocarpine. This process is also base-catalyzed and involves the formation of an enolate intermediate.[4] This epimerization can occur in the lactone form (pilocarpine to isopilocarpine) or in the open-chain form (this compound to isothis compound).

The interplay of hydrolysis and epimerization results in a complex equilibrium mixture containing pilocarpine, isopilocarpine, this compound, and isothis compound.

Physicochemical Properties

Detailed experimental physicochemical data for the individual, isolated stereoisomers of this compound are not extensively reported in the literature. The focus has predominantly been on the parent lactones. The data that is available is often for the racemic or diastereomeric mixtures.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2S,3R)-pilocarpic acid | (2R,3S)-pilocarpic acid | (2R,3R)-isothis compound | (2S,3S)-isothis compound |

| Molecular Formula | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ |

| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol |

| IUPAC Name | (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid | (2R,3S)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid | (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid | (2S,3S)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid |

| Specific Rotation | Data not available | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| 1H NMR Data | Data not available | Data not available | Data not available | Data not available |

| 13C NMR Data | Data not available | Data not available | Data not available | Data not available |

Note: The lack of specific data for the individual stereoisomers highlights a gap in the current body of research.

Experimental Protocols

Stereoselective Synthesis

A complete stereoselective synthesis for each of the four this compound isomers has not been explicitly detailed. The synthetic strategies found in the literature are primarily directed towards the synthesis of the enantiomers of pilocarpine. These syntheses often involve the creation of a racemic or diastereomeric mixture of a precursor to pilopic acid, followed by a resolution step.

One reported approach to obtaining enantiomerically pure homopilopic acid, a precursor, involves the enzymatic hydrolysis of a racemic ester intermediate.[5]

Conceptual Synthetic Workflow:

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of pilocarpine, isopilocarpine, this compound, and isothis compound is crucial for stability studies and impurity profiling. Several HPLC methods have been reported for their simultaneous determination. Chiral stationary phases (CSPs) are essential for the separation of the enantiomeric pairs.

General HPLC Method for Separation of Pilocarpine and its Degradation Products:

-

Column: A reversed-phase column is typically used. For chiral separation of the acid enantiomers, a chiral stationary phase would be necessary.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) is common. The pH of the mobile phase is a critical parameter for achieving separation.

-

Detection: UV detection at a low wavelength (e.g., 215-220 nm) is generally employed.[6]

Table 2: Example HPLC Parameters for Separation

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | [6] |

| Mobile Phase | Methanol/0.02 M Potassium Dihydrogen Phosphate (pH 4.5) (71:29 v/v) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection | UV at 220 nm | [6] |

Note: This method is for the separation of the diastereomers. Separation of the enantiomers would require a chiral stationary phase or a chiral mobile phase additive.

Experimental Workflow for Chiral HPLC Analysis:

Pharmacological Activity and Signaling Pathways

The pharmacological activity of the this compound stereoisomers is generally considered to be negligible compared to pilocarpine. Pilocarpine exerts its effects as a muscarinic acetylcholine (B1216132) receptor agonist. The opening of the lactone ring to form this compound results in a loss of this activity.

Studies on the degradation products of pilocarpine have indicated that this compound and isopilocarpine do not present a significant ocular or systemic toxicity hazard.[7] While a comprehensive investigation into the differential effects of each of the four this compound stereoisomers on various signaling pathways is lacking, the current understanding is that they are pharmacologically inactive.

Given the lack of significant biological activity, there are no established signaling pathways specifically associated with the this compound stereoisomers. The primary pharmacological interest remains with the parent compound, pilocarpine.

Conclusion

The stereoisomers of this compound are primarily relevant as degradation products and impurities of pilocarpine formulations. Understanding their formation through hydrolysis and epimerization is critical for ensuring the stability and quality of pilocarpine-based pharmaceuticals. While analytical methods exist for their separation, a significant gap remains in the literature regarding the specific physicochemical properties and stereoselective synthesis of each of the four individual stereoisomers. The available evidence suggests that the this compound stereoisomers are pharmacologically inactive, and thus, their direct role in therapeutic applications is minimal. Further research into the isolation and characterization of these compounds could provide a more complete understanding of the pilocarpine degradation profile.

References

- 1. rsc.org [rsc.org]

- 2. Butanoic acid, 2-methyl-3-oxo-, ethyl ester, (S)- | C7H12O3 | CID 643167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis and epimerization kinetics of pilocarpine in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Pilocarpic Acid Biosynthesis in Pilocarpus Species: A Technical Guide for Researchers

Abstract

Pilocarpine (B147212), an imidazole (B134444) alkaloid of significant therapeutic value, is exclusively sourced from species of the neotropical genus Pilocarpus. Despite its long-standing use in medicine, particularly for the treatment of glaucoma and xerostomia, the biosynthetic pathway leading to its core structure, pilocarpic acid, remains largely unelucidated. This technical guide synthesizes the current, albeit incomplete, understanding of the this compound biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biochemistry, and metabolic engineering. This document outlines the proposed, yet largely hypothetical, biosynthetic route, summarizes the limited available quantitative data, details relevant experimental methodologies, and provides visual representations of the proposed pathways and workflows to facilitate further investigation into this critical area of plant secondary metabolism.

Introduction

The imidazole alkaloid pilocarpine is a cornerstone therapeutic agent for managing conditions such as glaucoma and Sjögren's syndrome.[1] The sole natural source of this vital compound is the foliage of Pilocarpus plants, commonly known as jaborandi.[2] Unsustainable harvesting practices have led to a decline in wild populations of several Pilocarpus species, underscoring the urgent need for alternative production methods, such as synthetic biology approaches.[1][3] A fundamental prerequisite for the development of such sustainable sources is a thorough understanding of the native biosynthetic pathway of pilocarpine and its immediate precursor, this compound.

This guide provides a comprehensive overview of the current state of knowledge regarding this compound biosynthesis. While the complete pathway is yet to be definitively established, a hypothetical route has been proposed based on precursor feeding studies and comparative transcriptomics.[1][4] This document will delve into the putative precursors, intermediates, and enzymes, while also highlighting the significant knowledge gaps that present opportunities for future research.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is theorized to be a multi-tissue process, with initial steps potentially occurring in the roots and terminal modifications taking place in the leaflets, where pilocarpine accumulates in vacuoles.[1] The proposed pathway is initiated from the amino acids L-histidine and L-threonine.

Precursors and Early Steps

L-histidine is widely accepted as the precursor for the imidazole ring of pilocarpine, a hypothesis supported by the structural similarity between the two molecules.[4][5] The additional carbon atoms required for the lactone ring and its ethyl group are thought to be derived from L-threonine or acetyl-CoA, although this has not been experimentally confirmed.[4] Early precursor feeding studies using radiolabeled histidine and threonine in Pilocarpus microphyllus calli showed a subsequent increase in pilocarpine production, lending support to this hypothesis.[1]

The initial enzymatic steps are proposed to involve the deamination of L-histidine and L-threonine. The enzymes histidine ammonia-lyase (HAL) and threonine ammonia-lyase (TAL) have been suggested for these respective roles.[1][6] However, it is noteworthy that HAL has been primarily described in microorganisms and humans, with phenylalanine ammonia-lyase (PAL) being the more common plant homologue.[1]

Intermediate Steps and Formation of the Lactone Ring

The intermediates and the precise sequence of reactions leading from the deaminated precursors to the formation of the γ-lactone ring of this compound are currently unknown. This remains the most significant gap in our understanding of the pathway.

Late-Stage Modifications

It is hypothesized that precursor molecules are translocated from the roots to the leaflets for the final steps of biosynthesis.[1] One of the terminal steps is believed to be the N-methylation of the imidazole ring, a reaction likely catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase.[1] Transcriptomic analyses of P. microphyllus have revealed higher expression of SAM methyltransferase genes in the leaflets compared to other tissues, which supports the theory of tissue-specific localization of the final biosynthetic steps.[1]

This compound is the direct, non-cyclized precursor to pilocarpine. The lactonization of this compound to form pilocarpine can occur spontaneously, but it is also subject to enzymatic hydrolysis, which converts pilocarpine back to this compound.[7][8][9]

Below is a DOT language representation of the proposed, and largely hypothetical, biosynthetic pathway.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is exceptionally scarce. Most available data pertains to the concentration of the final product, pilocarpine, in the leaves of various Pilocarpus species. There is a notable lack of published data on enzyme kinetics, the concentration of precursors and intermediates, or gene expression levels under different conditions.

| Species | Pilocarpine Content (% w/w in dried leaves) | Reference(s) |

| Pilocarpus microphyllus | 0.5 - 1.0 | [5][10] |

| Pilocarpus jaborandi | ~0.8 | [11] |

| Pilocarpus pennatifolius | ~0.45 | [11] |

| Pilocarpus racemosus | 0.12 - 0.6 | [11] |

Table 1: Pilocarpine content in the leaves of various Pilocarpus species.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |

| Pilocarpine Esterase (Human Serum) | Pilocarpine | This compound | Km = 2.78 ± 0.48 mmol/liter | [8] |

| Pilocarpine Esterase (Rabbit Serum) | Pilocarpine | This compound | Km = 6.04 ± 2.52 x 10-4 M | [7] |

Table 2: Kinetic data for pilocarpine esterase from mammalian sources. Note: Data for plant-derived enzymes involved in the biosynthesis are not available.

Experimental Protocols

The study of the this compound biosynthesis pathway necessitates robust protocols for the extraction, separation, and analysis of relevant metabolites. The following sections detail methodologies that have been successfully employed in the investigation of Pilocarpus alkaloids.

Alkaloid Extraction from Pilocarpus Leaf Tissue

Method 1: Acidified Solvent Extraction [12][13]

-

Sample Preparation: Dry leaf tissue is finely ground.

-

Extraction: Approximately 10 mg of the powdered leaf material is extracted with 1 ml of 0.1% formic acid.

-

Sonication: The mixture is placed in an ultrasonic water bath for 20 minutes to facilitate cell lysis and extraction.

-

Supernatant Collection: The mixture is centrifuged, and the supernatant is collected.

-

Repeated Extraction: The extraction step is repeated twice with fresh solvent.

-

Pooling and Filtration: The supernatants from all three extractions are pooled and filtered prior to analysis.

Method 2: Alkaline Chloroform (B151607) Extraction [10]

-

Sample Preparation: 5 g of dried, powdered P. microphyllus leaves are used.

-

Alkalinization: The powdered leaves are mixed with a 10% ammonia (B1221849) hydroxide (B78521) solution to reach a pH of 12.

-

Extraction: Chloroform is added to the alkaline mixture, which is then stirred for 30 minutes.

-

Filtration and Partitioning: The mixture is filtered, and the chloroform phase is partitioned against a 5% sulfuric acid solution.

-

Collection of Acidic Phase: The acidic aqueous phase, now containing the protonated alkaloids, is collected.

-

Re-extraction: The leaf material is re-extracted and partitioned again to ensure complete recovery.

-

Homogenization: The alkaloid-rich acidic solutions are combined for subsequent analysis.

Analytical Methodology: HPLC-ESI-MS/MS

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful technique for the separation, identification, and quantification of imidazole alkaloids in Pilocarpus extracts.[14]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY C18-BEH, 2.1 mm × 100 mm, 1.7 µm) is typically used.[13]

-

Mobile Phase: A gradient elution is employed using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might range from 10% to 100% Solvent B over 8 minutes.[13]

-

Detection: As pilocarpine and related alkaloids lack strong chromophores, UV detection is performed at low wavelengths (210-214 nm), though this can be prone to interference.[14] Mass spectrometry provides greater sensitivity and specificity.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecules ([M+H]+).[14]

-

Analysis: Full scan mode (Total Ion Chromatogram, TIC) allows for the detection of both known and novel alkaloids.[14] Selected Ion Monitoring (SIM) can be used for targeted quantification of specific compounds.

-

Tandem MS (MS/MS): Fragmentation of the parent ions provides structural information for the identification of different imidazole alkaloids.[14]

-

The workflow for the analysis of Pilocarpus alkaloids can be visualized as follows:

Future Outlook and Research Directions

The elucidation of the complete this compound biosynthesis pathway is a critical step towards the metabolic engineering of pilocarpine production in heterologous systems. Future research should focus on the following areas:

-

Identification of Intermediates: Advanced metabolomic techniques, including isotope labeling studies with precursors like 13C-histidine and 13C-threonine, are needed to identify the currently unknown intermediates in the pathway.

-

Enzyme Discovery and Characterization: A combination of transcriptomics, proteomics, and enzyme assays is required to identify and characterize the enzymes responsible for each step of the pathway, particularly those involved in the formation of the lactone ring.

-

Regulatory Mechanisms: Investigation into the transcriptional regulation of the pathway, including the identification of key transcription factors, will be crucial for optimizing yields in engineered systems.[1]

-

Transport Mechanisms: Understanding how pilocarpine precursors and the final product are transported between different tissues and subcellular compartments will provide a more complete picture of the biosynthesis process.[1]

Conclusion

The biosynthesis of this compound in Pilocarpus species represents a fascinating yet largely unresolved area of plant biochemistry. While a hypothetical pathway involving L-histidine and L-threonine as primary precursors has been proposed, significant experimental validation is required. This guide has consolidated the current knowledge, highlighting the speculative nature of the pathway and the scarcity of quantitative data. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for researchers dedicated to unraveling this complex biosynthetic puzzle. The successful elucidation of this pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of a vital pharmaceutical compound.

References

- 1. Decoding pilocarpine biosynthesis and its roles in Pilocarpus microphyllus through a comparative transcriptomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of the biosynthesis pathway of the glaucoma drug pilocarpine in Pilocarpus plants | PiloSyn | Project | Fact Sheet | HORIZON | CORDIS | European Commission [cordis.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Alkaloids Derived from Histidine [epharmacognosy.com]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Serum pilocarpine esterase activity and response to oral pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Seasonal change in main alkaloids of jaborandi (Pilocarpus microphyllus Stapf ex Wardleworth), an economically important species from the Brazilian flora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ecometabolomic Analysis of Wild Populations of Pilocarpus pennatifolius (Rutaceae) Using Unimodal Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Ecometabolomic Analysis of Wild Populations of Pilocarpus pennatifolius (Rutaceae) Using Unimodal Analyses [frontiersin.org]

- 14. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Pilocarpic Acid: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilocarpic acid, a significant imidazole (B134444) alkaloid, is primarily known as the principal hydrolysis product of the pharmacologically vital compound, pilocarpine (B147212). This technical guide provides a comprehensive overview of the natural occurrence of this compound in species of the Pilocarpus genus, alongside detailed methodologies for its isolation. While this compound is present in plant tissues, its isolation is often achieved through the controlled hydrolysis of its parent compound, pilocarpine. This document outlines both direct extraction from natural sources and a more common laboratory-scale synthesis via hydrolysis, offering detailed experimental protocols. Furthermore, it presents quantitative data on the presence of related alkaloids in Pilocarpus microphyllus and details analytical methods for their quantification. This guide is intended to be a valuable resource for researchers in phytochemistry, pharmacology, and drug development, providing the necessary information for the study and utilization of this compound.

Natural Occurrence of this compound

This compound is a naturally occurring compound found in various species of the plant genus Pilocarpus, commonly known as jaborandi.[1] These shrubs and small trees, native to the Neotropics, are the sole commercial source of the imidazole alkaloid pilocarpine, which is used in the treatment of glaucoma and xerostomia (dry mouth).[2][3] this compound is present in the leaves of these plants as a constituent alongside pilocarpine and other related alkaloids such as isopilocarpine, pilosine, and pilocarpidine.[1]

The concentration of these alkaloids can vary depending on the species, with Pilocarpus microphyllus being one of the most studied for its high pilocarpine content.[4] While the primary focus of many studies has been the quantification of pilocarpine, the presence of this compound is well-documented as a product of pilocarpine's degradation, both within the plant and during the extraction process.[5][6] The hydrolysis of the lactone ring in pilocarpine leads to the formation of this compound, a reaction that can be influenced by factors such as pH and the presence of enzymes.[7][8]

Quantitative Data

While specific quantitative data on the natural concentration of this compound in fresh or dried Pilocarpus leaves is not extensively reported in the literature, studies on the composition of alkaloid extracts provide some insight. The focus has predominantly been on the concentration of pilocarpine, which can range from 0.2% to 2.2% of the leaf dry mass in Pilocarpus microphyllus.[9] The analysis of extracts from P. microphyllus leaves and the industrial paste remaining after pilocarpine extraction shows the presence of a complex mixture of imidazole alkaloids. The relative concentrations of these alkaloids, including degradation products, can differ between the raw plant material and processed extracts.[5]

The following table summarizes the quantitative analysis of key imidazole alkaloids in an extract from Pilocarpus microphyllus leaves, as determined by HPLC-ESI-MS/MS. It is important to note that this compound is often analyzed alongside its isomer, isothis compound, and their separation can be challenging.

| Compound | Molecular Weight ( g/mol ) | Concentration in Leaf Extract (µg/mL) |

| Pilocarpine | 208.26 | 3.0 |

| Isopilocarpine | 208.26 | 1.5 |

| Pilosine | 286.33 | 2.8 |

| Anhydropilosine | 268.31 | Not Quantified |

| This compound | 226.27 | Not explicitly quantified in this study |

Data adapted from Sawaya et al., 2008. The study quantified major alkaloids but did not provide a specific concentration for this compound in the leaf extract.[5]

Isolation of this compound

The isolation of this compound can be approached in two primary ways: direct extraction from Pilocarpus leaves or, more commonly and with higher yields, through the chemical hydrolysis of isolated pilocarpine.

Isolation from Natural Source: Pilocarpus microphyllus

The isolation of this compound from its natural source involves a multi-step extraction and purification process designed to separate it from other alkaloids and plant constituents. The following protocol is based on methods developed for the extraction of imidazole alkaloids from Pilocarpus microphyllus.[5]

Objective: To extract and isolate this compound from the dried leaves of Pilocarpus microphyllus.

Materials:

-

Dried and powdered leaves of Pilocarpus microphyllus

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Chloroform (B151607) (CHCl₃)

-

2% Sulfuric acid (H₂SO₄)

-

Ammonium (B1175870) hydroxide (NH₄OH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Solvents for HPLC (e.g., ammonium acetate (B1210297) buffer, trifluoroacetic acid, acetonitrile)

Procedure:

-

Alkalinization: Moisten the powdered leaves with a 10% NaOH solution. This step is crucial for converting the alkaloid salts present in the plant tissue into their free base forms, which are more soluble in organic solvents.

-

Solvent Extraction: After 15 minutes of alkalinization, extract the moistened plant material three times with chloroform. The chloroform will dissolve the free base alkaloids.

-

Acidic Back-Extraction: Pool the chloroform extracts and re-extract them twice with a 2% H₂SO₄ solution. This will convert the alkaloids back into their salt forms, which are soluble in the aqueous acidic phase, effectively separating them from non-basic compounds in the chloroform.

-

Basification and Re-extraction: Adjust the pH of the pooled acidic extracts to 12 with ammonium hydroxide. This converts the alkaloid salts back to their free bases.

-

Final Organic Extraction: Extract the basified aqueous solution twice with chloroform to recover the purified free base alkaloids.

-

Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to obtain a crude alkaloid extract.

-

Preparative HPLC Purification: Dissolve the crude extract in a suitable solvent and subject it to preparative HPLC for the final separation and isolation of this compound from other alkaloids. The specific chromatographic conditions (column, mobile phase, flow rate) will need to be optimized for the separation of this compound.

Isolation via Hydrolysis of Pilocarpine

A more direct and often higher-yielding method for obtaining this compound is through the base-catalyzed hydrolysis of commercially available or previously isolated pilocarpine.

Objective: To synthesize and isolate this compound through the hydrolysis of pilocarpine.

Materials:

-

Pilocarpine hydrochloride or nitrate

-

Strong base (e.g., Sodium hydroxide)

-

Deionized water

-

Acid for neutralization (e.g., Hydrochloric acid)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Recrystallization solvents (to be determined based on the salt form of this compound)

Procedure:

-

Hydrolysis Reaction: Dissolve a known quantity of pilocarpine in an aqueous solution of a strong base. The reaction can be carried out at a controlled temperature (e.g., 0-5°C) to minimize the formation of the isothis compound epimer.[10]

-

Reaction Monitoring: Monitor the progress of the hydrolysis reaction using an analytical technique such as Thin Layer Chromatography (TLC) or analytical HPLC.

-

Neutralization: Once the reaction is complete, carefully neutralize the reaction mixture with an acid to the isoelectric point of this compound to precipitate it or to a pH suitable for extraction.

-

Extraction: Extract the aqueous solution with an appropriate organic solvent to isolate the this compound.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity. The purity should be confirmed by analytical methods such as HPLC, Mass Spectrometry, and NMR.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the most powerful and widely used technique for the simultaneous separation and quantification of pilocarpine and its related compounds, including this compound.[5][11]

HPLC-ESI-MS/MS Method

Column: A reverse-phase column, such as a phenyl-bonded or C18 column, is typically used.[5]

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate buffer adjusted to pH 4 with trifluoroacetic acid) and an organic solvent like acetonitrile.[5]

Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides high sensitivity and selectivity for the detection and quantification of the alkaloids.[5][6]

Visualizations

Relationship between Pilocarpine and this compound

The primary chemical relationship between pilocarpine and this compound is the hydrolysis of the lactone ring in pilocarpine to form the carboxylic acid group in this compound. This reaction is reversible and is favored under basic conditions.

Caption: Hydrolysis of pilocarpine to this compound and its reverse reaction.

Proposed Biosynthetic Pathway of Pilocarpine

The complete biosynthetic pathway of pilocarpine is not yet fully elucidated, but it is proposed to originate from the amino acids histidine and threonine. The biosynthesis is thought to be a multi-tissue process, with initial steps occurring in the roots and later stages in the leaflets.

Caption: Proposed multi-tissue biosynthetic pathway of pilocarpine.

Experimental Workflow for Isolation from Natural Source

The following diagram illustrates the key steps in the extraction and purification of this compound from Pilocarpus leaves.

Caption: Workflow for the isolation of this compound from Pilocarpus leaves.

References

- 1. researchgate.net [researchgate.net]

- 2. Pilocarpus. U. S. | Henriette's Herbal Homepage [henriettes-herb.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]

- 11. Separation and analysis of pilocarpine, isopilocarpine, and this compound by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pilocarpic Acid: A Comprehensive Technical Guide on the Primary Metabolite of Pilocarpine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilocarpine (B147212), a naturally occurring alkaloid, is a parasympathomimetic agent widely used in therapeutics, primarily for the treatment of glaucoma and xerostomia.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, a key aspect of which is its metabolic fate. The principal metabolic pathway for pilocarpine is hydrolysis, leading to the formation of its major, and largely inactive, metabolite, pilocarpic acid.[2] This technical guide provides an in-depth exploration of this compound, covering its formation, chemical properties, analytical quantification, and pharmacokinetic significance.

Chemical and Physical Properties

This compound is the product of the hydrolytic cleavage of the lactone ring of pilocarpine.[2] This biotransformation results in a molecule with distinct physicochemical properties compared to the parent drug.

| Property | Pilocarpine | This compound |

| IUPAC Name | (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one | (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid |

| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₈N₂O₃ |

| Molecular Weight | 208.26 g/mol [2] | 226.27 g/mol |

| Nature | Lactone alkaloid[3] | Carboxylic acid |

| Pharmacological Activity | Muscarinic receptor agonist[1] | Minimally active or inactive[2][4] |

Metabolic Pathway of Pilocarpine to this compound

The biotransformation of pilocarpine is primarily characterized by two main pathways: hydrolysis of the lactone ring and hydroxylation. The formation of this compound occurs through hydrolysis, a reaction catalyzed by esterases present in various tissues.

Enzymatic Hydrolysis

In vivo, the hydrolysis of pilocarpine to this compound is predominantly catalyzed by human paraoxonase 1 (PON1) , a calcium-dependent esterase found in the serum, liver, and other organs.[5][6] This enzymatic conversion is a critical step in the detoxification and elimination of pilocarpine. Another metabolic route involves the action of cytochrome P450 enzymes, specifically CYP2A6 , which mediates the hydroxylation of pilocarpine to 3-hydroxypilocarpine.[5][6]

Pharmacokinetics of Pilocarpine and this compound

The pharmacokinetic profile of pilocarpine is characterized by rapid absorption and a relatively short half-life. Following oral administration, pilocarpine and its metabolites, including this compound, are primarily excreted in the urine.[4] While extensive pharmacokinetic data exists for pilocarpine, detailed information specifically for this compound is less abundant.

| Parameter | Pilocarpine (Oral Administration) | Reference |

| Mean Elimination Half-life (5 mg dose) | 0.76 hours | [4] |

| Mean Elimination Half-life (10 mg dose) | 1.35 hours | [4] |

| Time to Maximum Concentration (Tmax) | 0.85 - 1.25 hours | [4] |

| Maximum Concentration (Cmax) (5 mg dose) | 15 ng/mL | [4] |

| Maximum Concentration (Cmax) (10 mg dose) | 41 ng/mL | [4] |

| Area Under the Curve (AUC) (5 mg dose) | 33 h(ng/mL) | [4] |

| Area Under the Curve (AUC) (10 mg dose) | 108 h(ng/mL) | [4] |

| Protein Binding | Does not bind to human or rat plasma proteins | [4] |

Experimental Protocols

Accurate quantification of pilocarpine and this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical method.

Quantification of Pilocarpine and this compound in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous determination of pilocarpine and this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To extract pilocarpine and this compound from plasma and remove interfering substances.

-

Materials:

-

Human plasma samples

-

Internal standard (IS) solution (e.g., a structural analog of pilocarpine)

-

Formic acid

-

Mixed-mode cation exchange (MCX) SPE cartridges

-

Centrifuge

-

Evaporator

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 50 µL of the internal standard solution and vortex briefly.

-

Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Pilocarpine: Q1 (m/z) 209.1 → Q3 (m/z) 121.1

-

This compound: Q1 (m/z) 227.1 → Q3 (m/z) 121.1

-

Internal Standard: (Specific to the IS used)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

-

3. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of pilocarpine and this compound in the unknown samples is determined using the linear regression equation of the calibration curve.

Conclusion

This compound is the primary, pharmacologically inactive metabolite of pilocarpine, formed through enzymatic hydrolysis predominantly by human paraoxonase 1. Its formation is a key determinant of the pharmacokinetic profile and clearance of the parent drug. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the accurate quantification of both pilocarpine and this compound in biological matrices. A thorough understanding of the metabolism of pilocarpine to this compound is essential for researchers and drug development professionals in the continued study and optimization of pilocarpine-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Human paraoxonase 1 is the enzyme responsible for pilocarpine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetics of Pilocarpine Hydrolysis to Pilocarpic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical kinetics governing the hydrolysis of pilocarpine (B147212) to its primary degradation product, pilocarpic acid. Understanding these kinetics is critical for the development of stable pharmaceutical formulations of pilocarpine, a widely used medication for glaucoma and dry mouth. This document details the reaction mechanism, influencing factors, and experimental protocols for kinetic analysis, presenting available data and visualizations to facilitate research and development.

Introduction

Pilocarpine, a parasympathomimetic alkaloid, contains a lactone ring that is susceptible to hydrolysis, leading to the formation of the pharmacologically inactive this compound. This degradation is a primary concern for the shelf-life and efficacy of pilocarpine-containing products. The hydrolysis is often accompanied by epimerization to isopilocarpine, another degradation product. A thorough understanding of the kinetics of these reactions is paramount for formulation scientists to design stable and effective dosage forms.

Reaction Kinetics and Mechanism

The hydrolysis of the lactone ring in pilocarpine to form this compound is the principal degradation pathway in aqueous solutions. This reaction is known to follow pseudo-first-order kinetics .[1] This implies that the reaction rate is dependent on the concentration of pilocarpine, while the concentration of water is in such excess that it remains effectively constant throughout the reaction.

The degradation of pilocarpine is significantly influenced by pH and temperature.[1][2] The hydrolysis is subject to both specific acid and specific base catalysis.

Factors Influencing Hydrolysis Rate

-

pH: The stability of pilocarpine is highly dependent on the pH of the solution. It is most stable in acidic conditions (pH 2-4).[3] As the pH increases, the rate of hydrolysis, particularly base-catalyzed hydrolysis, increases significantly.[1][2]

-

Temperature: An increase in temperature accelerates the rate of hydrolysis, as with most chemical reactions. The temperature dependence of the reaction rate can be described by the Arrhenius equation.[1]

-

Buffers: The composition of the buffer system can also influence the rate of degradation. Phosphate (B84403) and carbonate buffers have been reported to catalyze the degradation of pilocarpine.[4]

Quantitative Data on Hydrolysis Kinetics

For illustrative purposes and to guide researchers in their own data presentation, the following tables outline the expected structure for presenting such quantitative data.

Table 1: Pseudo-first-order Rate Constants (kobs) for Pilocarpine Hydrolysis at Various pH Values.

| pH | Temperature (°C) | Buffer System | kobs (s-1) | Reference |

| Data not publicly available | ||||

Table 2: Temperature Dependence of Pilocarpine Hydrolysis Rate Constant and Activation Energy.

| Temperature (K) | 1/T (K-1) | kobs (s-1) at pH X | ln(kobs) | Activation Energy (Ea) (kJ/mol) |

| Data not publicly available | ||||

Experimental Protocols

Kinetic Study using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the simultaneous determination of pilocarpine and its degradation products, this compound and isopilocarpine.

4.1.1. Materials and Equipment

-

High-Performance Liquid Chromatograph with UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile (B52724) and a suitable buffer (e.g., phosphate or acetate (B1210297) buffer), pH adjusted as required for separation.

-

Pilocarpine, this compound, and isopilocarpine reference standards

-

Constant temperature chamber/oven

-

pH meter

-

Volumetric flasks, pipettes, and autosampler vials

4.1.2. Chromatographic Conditions (Example)

-

Mobile Phase: A mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) (e.g., 10:90 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 215 nm

-

Injection Volume: 20 µL

4.1.3. Experimental Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of pilocarpine hydrochloride of known concentration in the desired buffer solution.

-

Prepare calibration standards of pilocarpine, this compound, and isopilocarpine in the mobile phase.

-

-

Kinetic Run:

-

Place the pilocarpine solution in a constant temperature chamber set to the desired temperature.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot with a cold mobile phase to prevent further degradation.

-

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Record the peak areas for pilocarpine, this compound, and isopilocarpine.

-

-

Data Analysis:

-

Plot the natural logarithm of the pilocarpine concentration versus time.

-

The pseudo-first-order rate constant (kobs) is the negative of the slope of the resulting linear plot.

-

Kinetic Study using pH-Stat Titration

This method is suitable for monitoring the hydrolysis of pilocarpine in real-time by measuring the rate of release of this compound.

4.2.1. Materials and Equipment

-

pH-stat autotitrator system (including a temperature-controlled reaction vessel, pH electrode, and automated burette)

-

Standardized solution of sodium hydroxide (B78521) (NaOH)

-

Pilocarpine hydrochloride

-

Purified water (degassed)

4.2.2. Experimental Procedure

-

System Setup:

-

Calibrate the pH electrode at the desired reaction temperature.

-

Fill the automated burette with the standardized NaOH solution.

-

-

Reaction Initiation:

-

Place a known volume of purified water in the reaction vessel and bring it to the desired temperature.

-

Add a known amount of pilocarpine hydrochloride to the vessel and stir to dissolve.

-

Adjust the initial pH of the solution to the desired starting point using a small amount of acid or base if necessary.

-

-

Titration:

-

Set the pH-stat to maintain a constant pH.

-

As the hydrolysis of pilocarpine proceeds, this compound is formed, causing a decrease in pH.

-

The pH-stat will automatically add the NaOH titrant to the reaction vessel to maintain the set pH.

-

-

Data Acquisition and Analysis:

-

Record the volume of NaOH added as a function of time.

-

The rate of hydrolysis is directly proportional to the rate of addition of the NaOH titrant.

-

The pseudo-first-order rate constant can be calculated from the initial rate of the reaction.

-

Visualizations

Caption: Degradation pathways of pilocarpine in aqueous solution.

Caption: Experimental workflow for a kinetic study using HPLC.

Caption: Factors influencing the degradation of pilocarpine.

Conclusion

The hydrolysis of pilocarpine to this compound is a critical degradation pathway that follows pseudo-first-order kinetics and is highly sensitive to pH and temperature. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and formulation scientists working on the development of stable pilocarpine drug products. While specific quantitative kinetic data requires access to subscription-based literature, the principles and methodologies outlined herein provide a solid foundation for conducting kinetic studies and formulating stable pilocarpine preparations. Careful control of pH and temperature, along with the selection of appropriate buffer systems, are key to minimizing degradation and ensuring the therapeutic efficacy and shelf-life of pilocarpine formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Pilocarpic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pilocarpic acid esters. These compounds have been extensively investigated as prodrugs of pilocarpine (B147212), aiming to enhance its ocular bioavailability. This document delves into their synthesis, stability, lipophilicity, and the analytical methods used for their characterization, presenting key quantitative data in structured tables and detailing relevant experimental protocols.

Introduction to this compound Esters as Prodrugs

Pilocarpine, a miotic and antiglaucoma agent, exhibits limited ocular bioavailability due to its hydrophilic nature. This compound, the hydrolysis product of pilocarpine, can be esterified to create more lipophilic prodrugs. These esters are designed to permeate the corneal membrane more effectively than pilocarpine itself. Once in the eye, they are ideally converted back to the active pilocarpine. This conversion typically involves a two-step process for diesters: an initial enzymatic hydrolysis to the this compound monoester, followed by a spontaneous intramolecular cyclization (lactonization) to yield pilocarpine[1][2].

Physicochemical Properties

The therapeutic efficacy and developability of this compound esters as prodrugs are intrinsically linked to their physicochemical properties. Key parameters such as lipophilicity, stability, and solubility dictate their absorption, distribution, and conversion kinetics.

Lipophilicity

A critical parameter for corneal penetration is lipophilicity, often expressed as the logarithm of the partition coefficient (log P). This compound esters have been shown to be significantly more lipophilic than pilocarpine, a property that is essential for their function as effective prodrugs[2][3]. The lipophilicity can be modulated by altering the ester substituent.

Table 1: Lipophilicity of Selected this compound Esters

| Compound | Apparent log P (n-octanol/pH 7.4 buffer) |

| Pilocarpine | < 0 |

| This compound diesters | Several orders of magnitude higher than pilocarpine |

Note: Specific log P values for a wide range of esters are not consistently reported in single sources, but studies consistently confirm their enhanced lipophilicity over the parent drug. One study noted that these esters were several orders of magnitude more lipophilic than pilocarpine as determined by their apparent partition coefficients between 1-octanol (B28484) and phosphate (B84403) buffer (pH 7.40)[2].

Stability

The stability of this compound esters is a crucial factor, influencing their shelf-life and their conversion to pilocarpine in vivo. Two key reactions govern their stability: the lactonization of this compound monoesters and the hydrolysis of this compound diesters.

This compound monoesters undergo spontaneous cyclization to pilocarpine in aqueous solutions. The rate of this lactonization is pH-dependent and is influenced by the steric and electronic properties of the ester group[3]. At physiological pH (7.4) and 37°C, the half-life of this conversion varies significantly among different esters[3].

Table 2: Lactonization Half-Times of this compound Monoesters at pH 7.4 and 37°C

| Ester Substituent | Half-time (t½) of Lactonization (minutes) |

| p-Chlorobenzyl | 30 |

| n-Hexyl | 1105 |

This table illustrates the wide range of lactonization rates achievable by modifying the ester group, with the p-chlorobenzyl ester converting to pilocarpine much more rapidly than the n-hexyl ester[3].

This compound diesters are generally more stable in aqueous solutions than the corresponding monoesters, which addresses the poor solution stability of the latter[1]. However, they are designed to be susceptible to enzymatic hydrolysis in vivo, particularly by esterases present in ocular tissues, to release the this compound monoester[1][2]. The rate of this enzymatic hydrolysis is a key determinant of the prodrug's efficacy. The half-lives of diesters in serum have been observed to range from 6 to 232 minutes[2].

Table 3: Stability of this compound Diesters

| Condition | Stability/Reaction | Half-life (t½) |

| Acidic Aqueous Solution | Stable | > 5 years (estimated at 20°C)[1] |

| Serum (Enzymatic Hydrolysis) | Hydrolyzed to monoester | 6 - 232 minutes[2] |

Experimental Protocols

The characterization of this compound esters involves various analytical and synthetic techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of this compound Esters

A general method for the synthesis of this compound esters involves the reaction of a this compound salt with an appropriate alkyl or aralkyl halide.

General Protocol for the Synthesis of this compound Monoesters:

-

Preparation of this compound Sodium Salt: Pilocarpine hydrochloride is hydrolyzed with an equimolar amount of sodium hydroxide (B78521) in an aqueous solution. The solution is then typically freeze-dried to obtain the sodium salt of this compound.

-

Esterification: The sodium pilocarpate is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

An equimolar amount of the desired alkyl or aralkyl halide (e.g., p-chlorobenzyl bromide or n-hexyl bromide) is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period, often several hours, until the reaction is complete as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated under reduced pressure. The crude ester is then purified by column chromatography on silica (B1680970) gel.

Determination of Lactonization Kinetics

The rate of conversion of this compound monoesters to pilocarpine is a critical parameter and is typically determined using High-Performance Liquid Chromatography (HPLC).

Protocol for Lactonization Kinetics Study:

-

Solution Preparation: A stock solution of the this compound ester is prepared in a suitable organic solvent (e.g., acetonitrile).

-

Reaction Initiation: An aliquot of the stock solution is added to a pre-heated (37°C) buffer solution of the desired pH (e.g., phosphate buffer at pH 7.4).

-

Sampling: At various time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: The reaction in the withdrawn sample is quenched, typically by adding an acid to lower the pH and halt the lactonization process.

-

HPLC Analysis: The concentrations of the remaining this compound ester and the formed pilocarpine are determined by HPLC. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). Detection is typically performed using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 215-220 nm).

-

Data Analysis: The logarithm of the concentration of the this compound ester is plotted against time. The pseudo-first-order rate constant (k) is determined from the slope of this plot, and the half-life (t½) is calculated using the equation: t½ = 0.693/k.

HPLC Analysis of this compound Esters and Related Compounds

HPLC is the primary analytical technique for the separation and quantification of this compound esters, pilocarpine, and their degradation products.

Example of an HPLC Method:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase column, such as a C18 or a cyano (CN) bonded phase column[4][5].

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:

-

Methanol (71%) and 0.02 M potassium dihydrogen phosphate, pH 4.5 (29%)[4].

-

Acetonitrile (60%) and 0.2 M ammonium (B1175870) acetate (B1210297) (40%) for LC-MS applications[4].

-

An aqueous solution of triethylamine (B128534) (0.1%, v/v) at pH 2.5 for the separation of pilocarpine, isopilocarpine, this compound, and isothis compound on a Spherisorb-CN column[5].

-

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Controlled, for example, at 25°C[5].

-

Detection: UV detection at a wavelength around 220 nm[5].

Visualizations

To better understand the processes involved with this compound esters, the following diagrams illustrate key pathways and workflows.

Caption: Experimental workflow for the synthesis and characterization of this compound esters.

Caption: In vivo conversion pathway of a this compound diester prodrug to active pilocarpine.

Conclusion

This compound esters represent a promising strategy for enhancing the ocular delivery of pilocarpine. Their increased lipophilicity facilitates corneal penetration, and their chemical design allows for controlled conversion to the active drug. The stability of these esters can be tailored by modifying their chemical structure, with diesters offering improved stability for pharmaceutical formulations. A thorough understanding of their physicochemical properties, as outlined in this guide, is paramount for the design and development of effective and stable pilocarpine prodrugs for the treatment of glaucoma and other ocular conditions. Further research focusing on establishing a comprehensive quantitative structure-property relationship for a wider range of esters would be invaluable for optimizing their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and identification of this compound diesters, prodrugs of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pilocarpic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pilocarpic acid, the primary, inactive metabolite of the muscarinic receptor agonist, pilocarpine (B147212). This document consolidates key chemical properties, analytical methodologies, and relevant biological context to support research and development activities.

Core Chemical Properties

This compound is the hydrolyzed form of pilocarpine. Understanding its fundamental properties is crucial for its analysis and for studying the metabolism and stability of its parent compound.

| Property | Value | Reference |

| CAS Number | 28406-15-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [1][5][6] |

| Molecular Weight | 226.27 g/mol | [1][3][5] |

Analytical Methodologies

Accurate quantification of this compound is essential for pharmacokinetic and stability studies of pilocarpine. Various chromatographic techniques have been developed for its determination in biological matrices and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the simultaneous analysis of pilocarpine and its degradation products, including this compound.

| Parameter | Description | Reference |

| Column | Spherisorb-CN bonded phase | [7] |

| Mobile Phase | Aqueous solution of triethylamine (B128534) (0.1%, v/v) at pH 2.5 | [7] |

| Detection | UV absorption at 220 nm | [7] |

| Elution Order | This compound followed by isothis compound | [7] |

| Run Time | Under 15 minutes for pilocarpine and its degradation products | [8] |

| Limit of Detection | 0.17 µg/mL (on monolithic C18 columns) | [9] |

| Limit of Quantification | 0.5 µg/mL (on monolithic C18 columns) | [9] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a highly sensitive method for the determination of this compound in human plasma.[1]

| Parameter | Description | Reference |

| Sample Preparation | Solid-phase extraction (SPE) followed by lactonization and derivatization | [1] |

| Derivatizing Agent | Heptafluorobutyric anhydride (B1165640) (HFBA) | [1] |

| Detection | Mass spectrometric (MS) detection | [1] |

| Limit of Quantification | 1 ng/mL in human plasma | [1] |

| Validated Range | 1 to 10 ng/mL | [1] |

| Intra-day Precision (C.V.) | 0.5% to 9.9% | [1] |

| Inter-day Precision (C.V.) | 10.2% at 2.5 ng/mL | [1] |

| Accuracy | 94% to 102% | [1] |

Experimental Protocols

Determination of this compound in Human Plasma by GC-MS

This protocol outlines a sensitive method for quantifying this compound in human plasma.[1]

-

Sample Preparation:

-

Perform protein precipitation on plasma samples.

-

Conduct a two-step solid-phase extraction (SPE) to selectively isolate this compound.

-

-

Lactonization:

-

Treat the extracted sample with trifluoroacetic acid to convert this compound back to its lactone form, pilocarpine.

-

-

Derivatization:

-

Acylate the resulting pilocarpine and an internal standard with heptafluorobutyric anhydride (HFBA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Monitor the trifluoroacetylated derivatives using mass spectrometric detection.

-

Caption: Workflow for the GC-MS analysis of this compound in plasma.

Biological Context and Signaling Pathways

This compound itself is considered pharmacologically inactive. Its significance lies in being the hydrolyzed metabolite of pilocarpine. The biological effects of pilocarpine are mediated through its action as a muscarinic receptor agonist.

Pilocarpine Signaling Pathway

Pilocarpine primarily acts on M1, M3, and M4 muscarinic acetylcholine (B1216132) receptors.[10] Its binding initiates a cascade of intracellular events.

-

M1 and M3 Receptor Activation: Activation of these receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC).[3][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][11]

-

M4 Receptor Activation: Pilocarpine's activation of M4 receptors can lead to an increase in cyclic AMP (cAMP) levels.[10]

This signaling cascade ultimately leads to various physiological responses, including increased secretion from exocrine glands (e.g., salivary glands) and contraction of smooth muscles.[10]

Caption: Simplified signaling pathway of pilocarpine via muscarinic receptors.

Synthesis Overview

While this compound is typically formed through the hydrolysis of pilocarpine, understanding the synthesis of the parent compound provides valuable context. A common synthetic route to pilocarpine starts from furan-2-carboxylic acid.[2][5]

Synthetic Workflow from Furan-2-Carboxylic Acid